3-Methylbenzotrifluoride
Overview
Description
3-Methylbenzotrifluoride is an organic compound with the chemical formula C8H7F3 . It is a halogenated aromatic compound, specifically a trifluoromethyl derivative of toluene. This compound is a colorless to pale yellow liquid that is soluble in most organic solvents but insoluble in water .
Mechanism of Action
Target of Action
3-Methylbenzotrifluoride, also known as α,α,α-Trifluoro-m-xylene , is a chemical compound with the molecular formula CH3C6H4CF3 It is known to affect the respiratory system .
Pharmacokinetics
Its physical properties such as boiling point (130 °c) and density (1148 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Result of Action
It is known to have certain hazards such as being flammable and causing skin and eye irritation, as well as respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzotrifluoride can be synthesized through various methods. One common method involves the reaction of benzyl alcohol with trifluoromethanesulfonic acid . Another method includes the nitration of benzotrifluoride to form 3-nitrobenzotrifluoride, which is then reacted with trimethyl sulphoxonium halide to form 3-nitro-2-methylbenzotrifluoride. The nitro group is subsequently reduced to an amino group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzotrifluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methylbenzotrifluoride has several applications in scientific research:
Comparison with Similar Compounds
- α,α,α-Trifluoro-m-xylene
- 4-Bromobenzotrifluoride
- 3-(Trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzoyl chloride
Comparison: 3-Methylbenzotrifluoride is unique due to its specific trifluoromethyl substitution at the meta position, which influences its reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and its role as an intermediate in the synthesis of various organic and medicinal compounds .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXZJGDFJJDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193139 | |
Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-79-6 | |
Record name | 1-Methyl-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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